molecular formula C30H53N2O2+ B12739399 Desdiacetylvecuronium CAS No. 745736-02-1

Desdiacetylvecuronium

Cat. No.: B12739399
CAS No.: 745736-02-1
M. Wt: 473.8 g/mol
InChI Key: AJLKWPOGMPDMRQ-GUGJMVMRSA-N
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Description

Desdiacetylvecuronium is a metabolite of vecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. It is known for its potent neuromuscular blocking properties and is often studied in the context of its parent compound, vecuronium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desdiacetylvecuronium is typically synthesized through the hydrolysis of vecuronium. The process involves the removal of acetyl groups from vecuronium, resulting in the formation of this compound . The reaction conditions for this hydrolysis include the use of acidic or basic catalysts under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desdiacetylvecuronium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

Desdiacetylvecuronium has several scientific research applications:

Properties

CAS No.

745736-02-1

Molecular Formula

C30H53N2O2+

Molecular Weight

473.8 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

AJLKWPOGMPDMRQ-GUGJMVMRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C

Origin of Product

United States

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